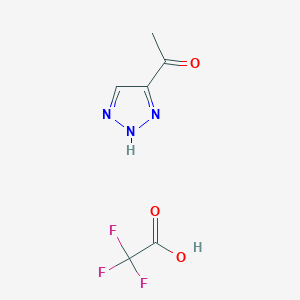

![molecular formula C19H19N3O3 B2533569 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid CAS No. 894741-72-1](/img/structure/B2533569.png)

5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

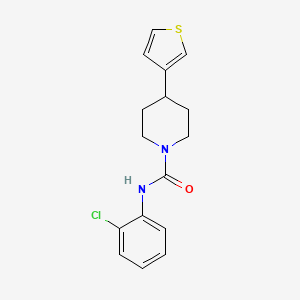

5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid , commonly referred to as “Compound X” , is a synthetic organic molecule with a complex structure. It belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Compound X exhibits both acidic and basic properties due to its amphoteric nature. It plays a crucial role in various biological processes and has become an essential synthon in drug development .

Synthesis Analysis

Several synthetic routes exist for the preparation of Compound X. Notably, researchers have explored diverse strategies to access this compound, including multistep reactions, cyclization, and functional group transformations. For instance, Navarrete-Vazquez et al. synthesized related imidazole derivatives and evaluated their antihypertensive potential . Further studies have investigated alternative synthetic pathways, leading to improved yields and purity.

Molecular Structure Analysis

The molecular formula of Compound X is C~14~H~15~N~3~O~3~ . Its core structure comprises a central imidazole ring, substituted with a phenyl group and an amino acid side chain. The methyl group at position 5 of the imidazole ring contributes to its unique properties. Crystallographic studies reveal the precise arrangement of atoms within the molecule, aiding in understanding its reactivity and interactions .

Chemical Reactions Analysis

Compound X participates in various chemical reactions, including amidation, esterification, and cyclization. Its carboxylic acid group can undergo condensation reactions with amines or alcohols, leading to the formation of amides or esters. Additionally, the imidazole ring can engage in electrophilic aromatic substitutions, providing access to diverse derivatives. Researchers have explored these reactions to modify Compound X for specific applications .

properties

IUPAC Name |

5-[4-(6-methyl-1H-benzimidazol-2-yl)anilino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-5-10-15-16(11-12)22-19(21-15)13-6-8-14(9-7-13)20-17(23)3-2-4-18(24)25/h5-11H,2-4H2,1H3,(H,20,23)(H,21,22)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZSKELWLIHHHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

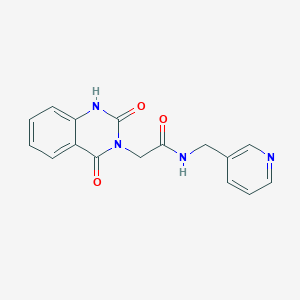

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2533487.png)

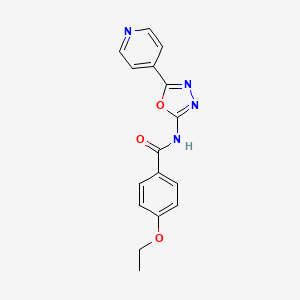

![1-Ethyl-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea](/img/structure/B2533493.png)

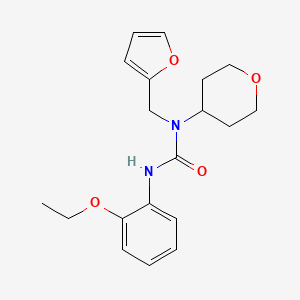

![2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2533495.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2533499.png)

![2-(2-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2533500.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2533502.png)

![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B2533504.png)

![7-[(E)-but-2-enyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2533506.png)

![5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2533508.png)